molecular formula C26H23N5O3 B11255326 Egfr/her2-IN-2

Egfr/her2-IN-2

カタログ番号: B11255326
分子量: 453.5 g/mol
InChIキー: CYUOSMVCLLYSOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) are tyrosine kinase receptors frequently overexpressed in cancers, driving uncontrolled proliferation and survival . EGFR/HER2-IN-2 is a dual-target inhibitor designed to simultaneously block EGFR and HER2 kinase activities, offering a strategic advantage in tumors where both receptors are co-activated or heterodimerized . Dual inhibitors like this compound aim to overcome resistance mechanisms associated with single-target therapies and enhance efficacy in heterogeneous tumors .

特性

分子式

C26H23N5O3

分子量

453.5 g/mol

IUPAC名

N-[(2-ethoxyphenyl)methyl]-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-amine

InChI

InChI=1S/C26H23N5O3/c1-3-33-22-11-7-4-8-18(22)16-27-23-20-9-5-6-10-21(20)28-24(29-23)26-31-30-25(34-26)17-12-14-19(32-2)15-13-17/h4-15H,3,16H2,1-2H3,(H,27,28,29)

InChIキー

CYUOSMVCLLYSOZ-UHFFFAOYSA-N

正規SMILES

CCOC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)C4=NN=C(O4)C5=CC=C(C=C5)OC

製品の起源

United States

準備方法

合成経路と反応条件

Egfr/her2-IN-2の合成には、複素環コアの形成を含む複数のステップが含まれます。具体的な合成経路と反応条件は、多くの場合、専売特許であり、科学文献に詳しく記載されています。一般的に、合成には、目的の分子構造を得るために、さまざまな試薬と触媒を使用します .

工業生産方法

This compoundの工業生産方法は、実験室規模の合成プロセスをスケールアップするように設計されています。これらの方法は、反応条件(温度、圧力、溶媒系など)を最適化することに重点を置いており、化合物の高収率と高純度を確保します。工業環境では、連続フローリアクターや自動システムの使用が一般的であり、効率と再現性を高めています .

化学反応の分析

Structural Basis of EGFR/HER2 Heterodimerization

The EGFR/HER2 heterodimer adopts an asymmetric architecture where HER2’s dimerization arm (DA) is critical for complex formation, unlike EGFR’s DA, which is dispensable . Cryo-EM structures reveal:

  • EGF-bound EGFR/HER2 : Resolves to 3.3 Å resolution, showing HER2 retains its monomeric conformation while EGFR adopts a bent conformation.

  • Epiregulin-bound EGFR/HER2 : Nearly identical to the EGF-bound structure (RMSD = 0.63 Å), indicating ligand-independent asymmetry .

FeatureEGFR/HER2 HeterodimerEGFR Homodimer
DA requirement Only HER2’s DA is essentialBoth EGFR DAs required
Signaling duration Sustained activationTransient activation
Endocytosis Resists internalizationUndergoes endocytosis

HER2-Mediated Stabilization of EGFR Signaling

HER2 modulates EGFR dynamics and downstream signaling through:

  • Altered autophosphorylation : HER2 suppresses EGFR phosphorylation at Y1068 (Grb2 docking site) while maintaining sustained activation of ERK1/2 and Akt pathways .

  • Endocytosis resistance : HER2 prevents EGFR internalization, prolonging membrane signaling. Knockdown of HER2 accelerates EGFR oligomerization and clathrin-mediated endocytosis .

Implications for Inhibitor Design

While no data on "EGFR/HER2-IN-2" exists, insights into EGFR/HER2 interactions suggest:

  • Targeting HER2’s DA : Disruption of HER2’s dimerization arm could block heterodimer formation, as shown in pull-down assays where HER2-GS (DA-deficient) variants abrogate phosphorylation .

  • Modulating endosomal sorting : HER2 promotes EGFR recycling, suggesting inhibitors that enhance endocytosis or degradation could counteract HER2’s stabilizing effects .

  • Kinase domain inhibitors : Dual EGFR/HER2 kinase inhibitors (e.g., lapatinib) are clinically used, but their design relies on structural compatibility with both receptors’ active sites.

Key Research Findings

  • Structural asymmetry : HER2’s DA is structurally preorganized for interaction, whereas EGFR’s DA is conformationally flexible, enabling asymmetric dimerization .

  • HER2’s oncogenic role : HER2’s ability to resist endocytosis and alter EGFR phosphorylation patterns enables sustained signaling in cancers .

  • Endosomal dynamics : HER2 overexpression shifts EGFR sorting toward recycling, reducing degradation and prolonging signaling .

科学的研究の応用

Egfr/her2-IN-2 has a wide range of scientific research applications, including:

作用機序

類似の化合物との比較

類似の化合物

独自性

This compoundは、EGFRとHER2の両方を同時に、高特異性と高効力で阻害できるという点で独自性を持っています。この二重阻害は、これらの受容体によって仲介されるシグナル伝達経路に依存するがんにおいて特に有効です。さらに、this compoundは、前臨床試験で有望な結果を示しており、新規治療薬としての可能性を示しています.

類似化合物との比較

Structural and Functional Advantages of EGFR/HER2-IN-2

Although direct data for this compound are unavailable, its design likely incorporates features observed in other dual inhibitors:

  • Structural Flexibility: Compounds with thienopyrimidine or dihydropyrimidine cores achieve dual activity by occupying both EGFR and HER2 ATP-binding pockets .
  • Synergistic Effects : Dual inhibition reduces compensatory HER2 activation, a common resistance mechanism in EGFR-targeted therapies .
  • Broader Efficacy : Likely effective in tumors with heterogeneous receptor expression (e.g., HER2+/EGFR+ breast or lung cancers) .

生物活性

Egfr/her2-IN-2 is a compound that targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), both of which are critical in the development and progression of various cancers. This article synthesizes the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Overview of EGFR and HER2

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, which play significant roles in cellular signaling pathways related to proliferation, survival, and differentiation. EGFR is frequently overexpressed or mutated in many cancers, including lung and colorectal cancers, while HER2 is primarily associated with breast cancer. The interaction between these receptors often leads to enhanced tumorigenesis due to their synergistic signaling capabilities.

This compound functions as a dual inhibitor, targeting both EGFR and HER2 pathways. The compound inhibits the phosphorylation of these receptors, thereby blocking downstream signaling cascades that promote cancer cell growth. Research indicates that HER2 can enhance EGFR signaling by reducing its degradation and promoting its recycling to the cell surface, which underscores the importance of dual inhibition .

Case Studies

  • Breast Cancer : A study demonstrated that patients with HER2-positive breast cancer who were treated with dual inhibitors like this compound showed improved progression-free survival compared to those receiving single-agent therapies. The combination therapy effectively reduced tumor size and delayed disease progression .
  • Lung Cancer : In non-small cell lung cancer (NSCLC) patients with EGFR mutations, increased HER2 expression was linked to resistance against EGFR tyrosine kinase inhibitors (TKIs). Treatment with this compound resulted in a significant reduction in tumor growth in preclinical models resistant to standard EGFR-targeted therapies .

Table 1: Summary of Clinical Findings Related to this compound

Study TypeCancer TypeKey FindingsReference
Clinical TrialBreast CancerImproved progression-free survival with dual inhibition; reduction in tumor size observed.
Observational StudyLung CancerResistance to EGFR TKIs linked to HER2 expression; dual inhibition effective in resistant models.
Retrospective CohortColorectal CancerHigher response rates to anti-EGFR therapies in HER2-negative patients; resistance noted in HER2-positive cases.

Biological Activity Insights

Research has shown that the dimerization of EGFR with HER2 significantly enhances signaling potency compared to homodimers. This heterodimerization leads to prolonged activation of downstream pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation. The structural dynamics of the EGFR/HER2 heterodimer reveal that HER2 stabilizes EGFR on the cell surface, preventing its internalization and degradation .

Table 2: Structural Characteristics of EGFR/HER2 Heterodimer

FeatureDescription
Dimerization MechanismPrimarily driven by extracellular domain interactions; HER2 has a unique conformation favoring dimerization.
Signaling PotencyHeterodimers exhibit greater activity than homodimers; HER2-containing dimers are particularly potent.
Endocytosis ResistanceHER2 interaction allows EGFR to resist endocytosis post-activation, prolonging signaling duration.

Q & A

Q. What is the mechanistic rationale for dual inhibition of EGFR and HER2 using EGFR/HER2-IN-2 in cancer research?

EGFR and HER2 are receptor tyrosine kinases (RTKs) that drive oncogenic signaling pathways like PI3K/AKT and MAPK. Dual inhibition targets cross-talk and compensatory signaling, which single-target therapies often fail to address. This compound’s bifunctional binding disrupts dimerization and downstream activation, validated via kinase inhibition assays and Western blotting for phosphorylated RTKs .

Q. Which in vitro assays are critical for validating this compound’s inhibitory activity?

Key assays include:

  • Kinase activity assays (e.g., ADP-Glo™) to measure IC₅₀ values for EGFR and HER2.
  • Cell viability assays (MTT/CellTiter-Glo®) in HER2-amplified (e.g., SK-BR-3) and EGFR-mutant (e.g., PC-9) cell lines.
  • Western blotting to confirm reduced phosphorylation of EGFR, HER2, and downstream effectors (AKT, ERK). Include controls for off-target effects using non-cancerous cell lines .

Q. How do HER2 amplification status and EGFR mutation subtypes influence response to this compound?

HER2 amplification (≥2-fold) correlates with poor prognosis in breast cancer, making it a primary biomarker for HER2-targeted therapies. EGFR mutations (e.g., L858R, exon 19 deletions) enhance ligand-independent activation; preclinical studies should stratify cell models by these genetic alterations to assess differential sensitivity .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating synergistic effects of this compound with chemotherapy or immunotherapy?

  • Combination index analysis : Use the Chou-Talalay method to quantify synergy (e.g., CompuSyn software).
  • In vivo xenograft models : Administer this compound with standard therapies (e.g., paclitaxel) and monitor tumor regression via caliper measurements and bioluminescence imaging. Include dose-escalation arms to identify toxicity thresholds .
  • Immune profiling : Flow cytometry (e.g., CD8⁺ T-cell infiltration) to assess immunomodulatory effects in syngeneic models .

Q. How can researchers resolve contradictions in preclinical efficacy data across different in vivo models?

Contradictions often arise from:

  • Model heterogeneity : Patient-derived xenografts (PDXs) better reflect human tumor biology than cell line-derived xenografts.
  • Pharmacokinetic variability : Monitor drug plasma levels via LC-MS to ensure consistent exposure.
  • Microenvironmental factors : Analyze stromal components (e.g., fibroblasts, immune cells) using multiplex IHC .

Q. What statistical methods are recommended for analyzing high-dimensional datasets from this compound combination studies?

  • Multivariate regression : Adjust for covariates like tumor volume baseline and treatment duration.
  • Survival analysis : Kaplan-Meier curves with log-rank tests for progression-free survival (PFS).
  • Omics integration : Use pathway enrichment tools (e.g., GSEA) to link transcriptomic changes with phenotypic outcomes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。